1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one
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Overview
Description
1-(3-fluorobenzyl)-3-((4-isopropylphenyl)sulfonyl)-6-methoxyquinolin-4(1H)-one is a useful research compound. Its molecular formula is C26H24FNO4S and its molecular weight is 465.54. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Research on similar compounds, such as the synthesis of 4‐hydroxy‐6,9‐difluorobenz[g]isoquinoline-5,10‐diones and their conversions, highlights the versatility of quinolinone derivatives in chemical synthesis. These compounds' ability to undergo various chemical reactions makes them valuable intermediates in the synthesis of more complex molecules (Krapcho et al., 1995).
Biological Activities
- Amino alcohol derivatives from 1,4-naphthoquinone, structurally related to quinolinones, have shown antioxidant, antiproliferative, and acetylcholinesterase inhibition activity. This suggests that quinolinone derivatives could have potential applications in the development of new drugs with these activities (Estolano-Cobián et al., 2020).
Catalysis and Synthesis Applications
- The use of Rh(III)-catalyzed defluorinative annulation for the synthesis of 1,3,4-functionalized isoquinolines shows the catalytic potential of quinolinone derivatives in organic synthesis, particularly in constructing complex molecular architectures (Li et al., 2022).
Antioxidant and Anticancer Properties
- Palladium(II) complexes of 6-methoxy-2-oxo-1,2-dihydroquinoline-3-carbaldehyde have been synthesized and evaluated for their biological properties, including antioxidant and anticancer activities. These findings suggest the potential of quinolinone derivatives in medicinal chemistry and drug development (Ramachandran et al., 2012).
Fluorine Substitution and Biological Activity
- Studies on fluorine-substituted isoquinolines aim to explore the impact of fluorine on the biological activity of these compounds, suggesting the strategic role of fluorine in enhancing or modifying pharmacological properties (Belsten & Dyke, 1968).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]-6-methoxy-3-(4-propan-2-ylphenyl)sulfonylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FNO4S/c1-17(2)19-7-10-22(11-8-19)33(30,31)25-16-28(15-18-5-4-6-20(27)13-18)24-12-9-21(32-3)14-23(24)26(25)29/h4-14,16-17H,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCZBNACTNYENB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.